![molecular formula C29H35NO2 B8063759 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one](/img/structure/B8063759.png)
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Overview
Description
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one is a useful research compound. Its molecular formula is C29H35NO2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Hepatoma Cells : RU486 is metabolized in rat hepatoma cell variants, involving cytochrome P450 monooxygenases. This metabolism has implications for its pharmacological action (Chasserot-Golaz, Beck, & Venetianer, 1993).
Peripheral Antiglucocorticoid Action : In humans, RU486 exhibits peripheral antiglucocorticoid actions, evident in its ability to attenuate steroid-induced cutaneous vasoconstriction (Gaillard, Poffet, Riondel, & Saurat, 1985).
Pharmacokinetic Characteristics : The pharmacokinetic properties of RU486 in rabbits were studied, revealing aspects of its absorption, distribution, and metabolism, which are crucial for understanding its therapeutic potential (Wang, Aedo, & Cekan, 1986).
Induction of Menstruation in Primates : RU486 has been used in primates to induce menstruation, demonstrating its potential for reproductive health applications (Healy, Baulieu, & Hodgen, 1983).
Antiglucocorticoid and Antiprogesterone Properties : Its properties as a glucocorticoid and progesterone antagonist were studied, offering insights into its therapeutic use in conditions like Cushing's syndrome (Kawai et al., 1987).
Inhibition of Opioid Binding : RU486 inhibits the binding of opioids to mu-opioid receptors, which could have implications in pain management and opioid addiction research (Maggi et al., 1996).
Mechanism of Antiglucocorticoid Action : Studies have explored its mechanism of antiglucocorticoid action, particularly its effect on cell growth in hepatoma cell lines, providing insights into its potential use in cancer therapy (Chasserot-Golaz & Beck, 1984).
properties
IUPAC Name |
(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26?,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAHZOOUSRJNA-VIQYZFISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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